Tetrandrine metabolite, N'-nor-D-

Descripción

Significance of Alkaloid Metabolite Investigations in Chemical Biology and Pharmacology

The study of alkaloid metabolites is fundamental to drug discovery and development. When a parent drug is administered, it is often transformed into various metabolites by enzymes in the body. These metabolites can have different pharmacological activities compared to the parent compound. They may be more active, less active, or exhibit entirely different biological effects. In some cases, a metabolite may be responsible for the therapeutic effects attributed to the parent drug, acting as a prodrug. Conversely, metabolites can sometimes be responsible for adverse effects or toxicity. Therefore, a thorough understanding of a drug's metabolic fate is essential for a complete picture of its pharmacological and toxicological profile. Investigating these metabolic transformations provides critical insights into drug efficacy, safety, and potential drug-drug interactions.

Overview of Tetrandrine (B1684364) and its Metabolic Landscape in Preclinical Contexts

Tetrandrine is a prominent bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. It has been investigated for a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. Preclinical studies have shown that tetrandrine undergoes extensive metabolism in the body. The primary metabolic pathways for tetrandrine involve modifications such as demethylation and hydroxylation.

Metabolic studies on analogous bisbenzylisoquinoline alkaloids, such as isoliensinine, have identified N-demethylation as a significant metabolic pathway. nih.govnih.gov In these studies, N-demethylated metabolites were successfully identified from microsomal incubations, suggesting that similar transformations are likely for tetrandrine. nih.govnih.gov The metabolic process of N-demethylation involves the removal of a methyl group from a nitrogen atom within the molecule's structure. For tetrandrine, which possesses two N-methyl groups, this can lead to the formation of mono-N-demethylated or di-N-demethylated metabolites. One such potential metabolite is N'-nor-D-tetrandrine, where one of the N-methyl groups has been removed.

| Parent Compound | Metabolic Reaction | Resulting Metabolite Class |

| Tetrandrine | N-demethylation | N'-nor-D-tetrandrine and other demethylated derivatives |

| Tetrandrine | O-demethylation | O-demethylated tetrandrine derivatives |

| Tetrandrine | Hydroxylation | Hydroxylated tetrandrine derivatives |

This table provides a simplified overview of the expected metabolic transformations of tetrandrine based on preclinical findings for related compounds.

Rationale for Focused Academic Inquiry into N'-nor-D-Tetrandrine

The rationale for a dedicated investigation into N'-nor-D-tetrandrine stems from several key considerations in drug metabolism and pharmacology. The structural modification of tetrandrine, including the synthesis of numerous derivatives, has been an active area of research. mdpi.comthieme-connect.comnih.gov These studies have often shown that even small changes to the tetrandrine scaffold can significantly alter its biological activity. mdpi.comnih.gov

Given that N-demethylation is a known metabolic pathway for related alkaloids, it is highly probable that N'-nor-D-tetrandrine is formed in vivo following the administration of tetrandrine. The resulting change in the molecule's structure—the removal of a methyl group—can alter its physicochemical properties, such as its polarity and ability to form hydrogen bonds. These changes can, in turn, affect how the molecule interacts with biological targets, its distribution in the body, and its rate of elimination.

A focused academic inquiry into N'-nor-D-tetrandrine is therefore warranted to:

Isolate and characterize the metabolite: Definitive identification and structural elucidation are the first steps in understanding its properties.

Evaluate its pharmacological activity: Determining whether N'-nor-D-tetrandrine possesses similar, enhanced, or different biological activities compared to the parent compound, tetrandrine, is crucial. This includes assessing its potential anti-inflammatory, immunosuppressive, and anticancer effects.

While extensive research has been conducted on the synthesis and biological evaluation of various synthetic derivatives of tetrandrine, specific and detailed studies focusing exclusively on the naturally formed metabolite, N'-nor-D-tetrandrine, are less common in the published literature. Therefore, a focused investigation would fill a significant gap in our understanding of the metabolic fate and pharmacological action of tetrandrine.

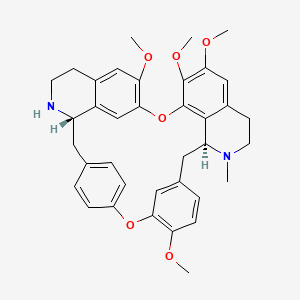

Structure

3D Structure

Propiedades

Número CAS |

38769-08-3 |

|---|---|

Fórmula molecular |

C37H40N2O6 |

Peso molecular |

608.7 g/mol |

Nombre IUPAC |

(1S,14S)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C37H40N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,28-29,38H,12-17H2,1-5H3/t28-,29-/m0/s1 |

Clave InChI |

LHIFPLJVJKKRTD-VMPREFPWSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

SMILES isomérico |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Sinónimos |

N-(2)-nor-d-tetrandrine |

Origen del producto |

United States |

Biosynthesis and Formation of N nor D Tetrandrine

Enzymatic Pathways in N'-demethylation of Tetrandrine (B1684364) in Biological Systems

The transformation of tetrandrine into N'-nor-D-tetrandrine is primarily a process of N'-demethylation, a reaction catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). These enzymes are crucial for the metabolism of a wide array of foreign compounds, including drugs and toxins.

Research has pinpointed the liver as the principal site for this metabolic conversion. Within the liver cells, specifically in the microsomes, CYP enzymes facilitate the removal of a methyl group from the nitrogen atom at the N' position of the tetrandrine molecule. This process is dependent on an NADPH-generating system, which provides the necessary reducing equivalents for the catalytic cycle of the CYP enzymes.

While several CYP isoforms are present in the liver, studies have strongly implicated CYP3A4 as a major player in the metabolism of tetrandrine. This has been supported by in vitro studies using human liver microsomes and recombinant human CYP enzymes. The N-demethylation of other structurally similar compounds further corroborates the role of CYP3A4 in this type of metabolic reaction.

The general mechanism of CYP-mediated N-demethylation involves the following steps:

Binding: Tetrandrine binds to the active site of the CYP enzyme.

Reduction: The heme iron of the CYP enzyme is reduced.

Oxygen Binding: Molecular oxygen binds to the reduced heme iron.

Further Reduction and Protonation: The bound oxygen is further reduced and protonated to form a highly reactive iron-oxo species.

Hydrogen Abstraction: The iron-oxo species abstracts a hydrogen atom from the N-methyl group of tetrandrine, forming a radical intermediate.

Hydroxylation: A hydroxyl group is transferred to the carbon of the methyl group, forming an unstable carbinolamine intermediate.

Cleavage: The carbinolamine spontaneously decomposes, releasing formaldehyde (B43269) and the N-demethylated product, N'-nor-D-tetrandrine.

Precursor Identification and Metabolic Intermediates Leading to N'-nor-D-Tetrandrine

The direct precursor for the formation of N'-nor-D-tetrandrine is the parent compound, tetrandrine . The metabolic pathway to N'-nor-D-tetrandrine is a direct demethylation event.

The key metabolic intermediate in this pathway is the unstable carbinolamine . This transient species is formed on the N-methyl group of tetrandrine through the action of CYP enzymes. Due to its inherent instability, the carbinolamine intermediate is not typically isolated but rapidly breaks down to yield the final products.

Tetrandrine → [Carbinolamine Intermediate] → N'-nor-D-Tetrandrine + Formaldehyde

The identification of these metabolites is commonly achieved through advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This powerful tool allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Cellular and Subcellular Localization of N'-nor-D-Tetrandrine Formation

The primary site of N'-nor-D-tetrandrine formation is the liver . Within the liver, the enzymatic machinery responsible for this biotransformation, the cytochrome P450 system, is predominantly located in the endoplasmic reticulum (ER) of hepatocytes. The ER is a vast network of membranes within the cytoplasm of eukaryotic cells and serves as a major site for drug and xenobiotic metabolism.

The localization of CYP enzymes within the ER membrane provides an optimal environment for their function. It facilitates the interaction between the lipophilic tetrandrine molecule and the enzyme's active site. The close proximity to NADPH-cytochrome P450 reductase, another essential enzyme in the ER membrane, ensures the efficient transfer of electrons required for the catalytic cycle.

While the liver is the main organ for this metabolic process, it is possible that some level of tetrandrine metabolism, including N'-demethylation, may occur in other tissues that express CYP enzymes, such as the small intestine.

Comparative Biotransformation Profiles of Tetrandrine and Analogues in Preclinical Models

Studies on the in vitro metabolism of tetrandrine and its structural isomer, isotetrandrine (B1672621) , in preclinical models, such as rat liver microsomes, have provided valuable insights into their comparative biotransformation.

In vitro studies utilizing rat hepatic S9 fractions have demonstrated that N-demethylation is a significant metabolic pathway for isotetrandrine, resulting in the formation of N-desmethyl isotetrandrine. This suggests a similar and prominent N-demethylation pathway for tetrandrine, leading to N'-nor-D-tetrandrine.

The table below summarizes the findings from a comparative in vitro metabolism study of isotetrandrine in a rat hepatic S9 fraction, which serves as a strong predictive model for tetrandrine metabolism.

| Compound | Metabolic Pathway | Key Metabolite |

| Isotetrandrine | N-demethylation | N-desmethyl isotetrandrine |

| Isotetrandrine | Oxidation | Hydroxy-isotetrandrine |

| Isotetrandrine | Oxidation | Oxo-isotetrandrine |

This data, derived from studies on isotetrandrine, strongly suggests a similar metabolic profile for tetrandrine due to their structural similarity.

These preclinical data highlight that N-demethylation is a primary route of metabolism for bis-benzylisoquinoline alkaloids of this type. While direct comparative quantitative data on the rate of N'-nor-D-tetrandrine formation from tetrandrine versus its analogues is limited in the public domain, the qualitative evidence strongly supports this being a conserved and significant metabolic pathway.

Pharmacokinetic Characterization of N nor D Tetrandrine in Preclinical Models

Absorption Kinetics and Mechanisms in In Vitro and Animal Models

There is a lack of specific studies investigating the absorption kinetics and mechanisms of N'-nor-D-tetrandrine. Research on tetrandrine (B1684364) suggests that its absorption can be influenced by transporters like P-glycoprotein. nih.gov However, whether N'-nor-D-tetrandrine is a substrate for these transporters or how its structural difference from the parent compound affects its absorption properties remains unknown. In vitro models, such as Caco-2 cell monolayers, which are commonly used to predict intestinal absorption of drugs, have been employed for tetrandrine but no data is available for its N'-nor metabolite.

Distribution Profiles within Biological Matrices (e.g., tissue partitioning, cellular uptake)

Detailed information on the distribution of N'-nor-D-tetrandrine within biological matrices is not available. For tetrandrine, studies have indicated its distribution into various tissues. nih.gov The physicochemical properties of a metabolite, such as its lipophilicity and plasma protein binding, play a crucial role in its tissue distribution. Without experimental data on these parameters for N'-nor-D-tetrandrine, its tissue partitioning and cellular uptake cannot be described.

Metabolic Stability and Further Biotransformation Pathways of N'-nor-D-Tetrandrine

The metabolic stability of N'-nor-D-tetrandrine and its potential for further biotransformation are critical aspects of its pharmacokinetic profile that have not been elucidated. It is plausible that as a metabolite itself, N'-nor-D-tetrandrine could undergo further metabolic reactions, leading to the formation of other metabolites. However, studies identifying the specific enzymes involved in the formation and potential further metabolism of N'-nor-D-tetrandrine are lacking.

Excretion Pathways and Clearance Mechanisms in Preclinical Systems

The routes and mechanisms of excretion for N'-nor-D-tetrandrine have not been documented. Understanding how this metabolite is eliminated from the body, whether through renal or biliary pathways, is essential for a complete pharmacokinetic assessment. Without such data, key parameters like its elimination half-life and clearance rate remain unknown.

Pharmacodynamic Investigations of N nor D Tetrandrine

Elucidation of Molecular Targets and Binding Interactions

Receptor Binding Studies and Affinities

No specific data on the receptor binding profile and affinities for N'-nor-D-Tetrandrine are available in the current body of scientific literature.

Enzyme Inhibition or Activation Profiles

There is no specific information detailing the inhibitory or activatory effects of N'-nor-D-Tetrandrine on various enzymes.

Ion Channel Modulation (e.g., Calcium Channels, Potassium Channels)

Specific studies on the modulatory effects of N'-nor-D-Tetrandrine on ion channels have not been identified.

Cellular Signaling Pathway Modulation by N'-nor-D-Tetrandrine

Influence on Apoptosis Pathways (e.g., mitochondrial pathway, caspase activation)

There is a lack of research specifically investigating the influence of N'-nor-D-Tetrandrine on apoptotic pathways.

Regulation of Autophagy Processes (e.g., mTOR-dependent mechanisms)

The regulatory role of N'-nor-D-Tetrandrine in autophagy processes has not been specifically elucidated in published research.

No Scientific Data Found for N'-nor-D-Tetrandrine

Despite a comprehensive search of available scientific literature, no specific pharmacodynamic or preclinical data could be located for the tetrandrine (B1684364) metabolite, N'-nor-D-tetrandrine.

The initial request for an in-depth article on the biological activities of N'-nor-D-tetrandrine, covering its effects on inflammatory signaling, oxidative stress, cell proliferation, immunomodulation, fibrotic processes, and multidrug resistance, did not yield any relevant research findings for this particular compound.

Extensive searches for "N'-nor-D-tetrandrine" in relation to key terms such as "NF-κB," "MAPK," "reactive oxygen species," "anti-proliferative," "immunomodulatory," "anti-fibrotic," and "P-glycoprotein" consistently returned results for its parent compound, tetrandrine (TET) .

Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, is a well-studied compound with a broad range of documented pharmacological effects. Research has extensively investigated its anti-inflammatory, anti-fibrotic, anti-proliferative, and multidrug resistance-reversing properties. These activities are attributed to its influence on various cellular signaling pathways.

However, the specific metabolite, N'-nor-D-tetrandrine, does not appear to have been the subject of independent and detailed pharmacological investigation, or at least, such studies are not available in the public domain. Consequently, an article focusing solely on the biological activities of N'-nor-D-tetrandrine as requested cannot be generated at this time due to the absence of scientific data.

It is possible that N'-nor-D-tetrandrine is a minor metabolite with uncharacterized activity, or that research into its specific effects is still in its nascent stages and has not yet been published. Therefore, all known and documented biological activities in this area are currently attributed to the parent compound, tetrandrine.

Preclinical In Vivo Biological Activity Assessments (Animal Models)

Preclinical animal models are crucial for elucidating the therapeutic potential and mechanisms of action of new chemical entities. In the case of tetrandrine, a bisbenzylisoquinoline alkaloid, numerous in vivo studies have demonstrated its significant anti-inflammatory, anti-fibrotic, and anti-proliferative properties.

Mechanistic Studies on Inflammatory Responses

Tetrandrine has been shown to exert potent anti-inflammatory effects in various animal models of inflammation. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammatory gene expression.

In a mouse model of concanavalin (B7782731) A-induced hepatitis, pretreatment with tetrandrine markedly reduced liver damage and suppressed the production of several pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-12, and IL-4. nih.gov This protective effect was attributed to tetrandrine's ability to inhibit NF-κB activation by preventing the phosphorylation of IκBα. nih.gov Similarly, in a rat model of complete Freund's adjuvant (CFA)-induced arthritis, tetrandrine alleviated foot swelling and synovial inflammation. nih.gov Mechanistically, it was found to block the nuclear translocation of the NF-κB p65 subunit in macrophages. nih.gov

Further studies in a mouse model of oxaliplatin-induced neuropathic pain demonstrated that tetrandrine's anti-inflammatory properties contributed to its analgesic effects. nih.gov RNA sequencing of spinal cord tissue from these animals revealed that tetrandrine modulated the expression of numerous inflammation-related genes, including Arg2, Cxcl12, Kdr, and Nfkbia. nih.gov Molecular docking studies also suggested a strong binding affinity of tetrandrine to the proteins encoded by these genes. nih.gov

The anti-inflammatory effects of tetrandrine are summarized in the table below:

| Animal Model | Inflammatory Condition | Key Mechanistic Findings |

| Mouse | Concanavalin A-induced hepatitis | Inhibition of NF-κB activation, reduced production of TNF-α, IFN-γ, IL-12, IL-4. nih.gov |

| Rat | Complete Freund's adjuvant-induced arthritis | Alleviation of foot swelling and synovial inflammation, blockage of NF-κB p65 nuclear translocation. nih.gov |

| Mouse | Oxaliplatin-induced mechanical allodynia | Modulation of inflammation-related genes (Arg2, Cxcl12, Kdr, Nfkbia). nih.gov |

Evaluation of Anti-fibrotic Mechanisms in Animal Models

Tetrandrine has demonstrated significant anti-fibrotic activity in preclinical models of liver and lung fibrosis. The mechanisms underlying this effect are multifaceted, involving the suppression of pro-fibrotic signaling pathways and the modulation of cellular processes that contribute to tissue scarring.

In a rat model of hepatic fibrosis induced by bile-duct ligation, treatment with tetrandrine significantly reduced fibrosis scores and hepatic collagen content. nih.gov This was associated with a decrease in the number of α-smooth muscle actin (α-SMA)-positive cells, a marker of activated myofibroblasts, and a reduction in the expression of pro-fibrotic genes such as TGF-β1, α-SMA, and collagen 1α2. nih.gov The anti-fibrotic effects in this model were also linked to the attenuation of NF-κB-activated pathways. nih.gov

In mouse models of pulmonary fibrosis induced by bleomycin (B88199) or silica, tetrandrine has also shown therapeutic efficacy. nih.govnih.gov In a bleomycin-induced lung fibrosis model, tetrandrine was found to alleviate fibrosis by inhibiting alveolar epithelial cell senescence. nih.gov This was mediated through the preservation of PINK1/Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria. nih.gov In a silica-induced pulmonary fibrosis model, tetrandrine was shown to mitigate fibrosis by suppressing the PI3K/AKT signaling pathway. researchgate.net

The anti-fibrotic mechanisms of tetrandrine are detailed in the table below:

| Animal Model | Fibrotic Condition | Key Mechanistic Findings |

| Rat | Bile-duct ligation-induced hepatic fibrosis | Reduced fibrosis and collagen content, decreased α-SMA positive cells, suppression of TGF-β1, α-SMA, and collagen 1α2 expression, attenuation of NF-κB pathways. nih.gov |

| Mouse | Bleomycin-induced pulmonary fibrosis | Inhibition of alveolar epithelial cell senescence via preservation of PINK1/Parkin-mediated mitophagy. nih.gov |

| Mouse | Silica-induced pulmonary fibrosis | Alleviation of fibrosis through suppression of the PI3K/AKT signaling pathway. researchgate.net |

Investigation of Anti-proliferative Mechanisms in Xenograft Models

Tetrandrine has exhibited anti-proliferative and anti-tumor effects in various xenograft models of human cancers. researchgate.netnih.gov Its mechanisms of action involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. nih.govoncotarget.com

In a xenograft model of human colorectal cancer, tetrandrine was shown to inhibit tumor growth. researchgate.net This was associated with the induction of caspase-dependent apoptosis and the inhibition of the Wnt/β-catenin signaling pathway. researchgate.net Similarly, in a breast cancer xenograft model using MDA-MB-231 cells, tetrandrine effectively inhibited tumor growth and induced apoptosis. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin. nih.gov

The anti-proliferative effects of tetrandrine in various xenograft models are highlighted below:

| Xenograft Model | Cancer Type | Key Mechanistic Findings |

| Human colorectal cancer cells (HCT116) in athymic nude mice | Colorectal Cancer | Inhibition of tumor growth, induction of caspase-dependent apoptosis, inhibition of Wnt/β-catenin signaling. researchgate.net |

| Human breast cancer cells (MDA-MB-231) in xenograft mice | Breast Cancer | Inhibition of tumor growth, induction of apoptosis, upregulation of Bax, downregulation of Bcl-2 and Survivin. nih.gov |

| Human colon cancer cells (CT-26) in mice | Colon Cancer | Induction of apoptosis associated with activation of the p38 MAPK signaling pathway. oncotarget.com |

Structure Activity Relationship Sar Studies of N nor D Tetrandrine

Comparative Analysis with Tetrandrine (B1684364) and Other N-Demethylated Derivatives

The structure of N'-nor-D-tetrandrine differs from its parent compound, tetrandrine, by the removal of a methyl group at the N'-position. This seemingly minor modification can significantly alter the molecule's physicochemical properties, such as its polarity, basicity, and conformational flexibility. These changes, in turn, can influence how the compound interacts with biological targets.

To understand the impact of N'-demethylation, it is insightful to draw comparisons with other N-demethylated derivatives of tetrandrine, such as fangchinoline (B191232), which is demethylated at the N-2' position. Studies comparing tetrandrine and fangchinoline have revealed differences in their biological activities. For instance, in the context of anti-inflammatory effects, both compounds have shown efficacy, but their mechanisms can differ. One study found that while both fangchinoline and tetrandrine exhibited anti-inflammatory effects, fangchinoline inhibited cyclooxygenase, whereas tetrandrine did not at the same concentration. nih.gov Conversely, tetrandrine was a potent inhibitor of murine interleukin-5 (mIL-5) activity, while fangchinoline showed no effect. nih.gov Both compounds, however, demonstrated inhibitory effects on human interleukin-6 (hIL-6) activity, with tetrandrine being slightly more potent. nih.gov

These findings suggest that the position of N-demethylation is crucial in determining the specific biological activity profile. While direct comparative studies on N'-nor-D-tetrandrine are limited, the data from fangchinoline indicates that the loss of a methyl group can modulate the spectrum of activity, suggesting that N'-nor-D-tetrandrine likely possesses a unique pharmacological profile distinct from both tetrandrine and other N-demethylated analogs.

Impact of the N'-nor-D-Modification on Target Affinity and Selectivity

The modification at the N'-position is expected to directly influence the binding affinity and selectivity of N'-nor-D-tetrandrine for its molecular targets. The tertiary amine groups in tetrandrine are known to be important for its interaction with various proteins, including ion channels and transporters. The conversion of one of these tertiary amines to a secondary amine in N'-nor-D-tetrandrine can alter the hydrogen bonding potential and electrostatic interactions with target proteins.

For instance, tetrandrine is a known inhibitor of P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer cells. nih.gov The interaction with P-gp is thought to involve the nitrogen atoms of the isoquinoline (B145761) moieties. The N'-nor-D-modification could potentially alter the binding affinity for P-gp, thereby modulating its multidrug resistance-reversing activity. Similarly, tetrandrine has been shown to interact with various ion channels. The change in basicity and steric hindrance resulting from the N'-demethylation could lead to altered affinity and selectivity for different channel subtypes.

Influence of Structural Modifications on Biological Activities

Anti-inflammatory Effects

Tetrandrine exerts its anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways like NF-κB. researchgate.netnih.gov As observed with fangchinoline, the N-demethylation can lead to a differential impact on these pathways. nih.gov It is plausible that N'-nor-D-tetrandrine also possesses anti-inflammatory properties, but the potency and specific mechanisms may differ from those of tetrandrine. The change in the molecule's ability to interact with key inflammatory mediators or signaling proteins due to the N'-nor-D-modification would be the determining factor.

Anti-proliferative Effects

Tetrandrine has demonstrated anti-proliferative effects against a variety of cancer cell lines. nih.govnih.gov Structure-activity relationship studies on other tetrandrine derivatives have shown that modifications to the core structure can significantly impact their cytotoxic and anti-proliferative potency. For example, the introduction of certain substituents at other positions of the tetrandrine scaffold has been shown to enhance anti-cancer activity. frontiersin.orgmdpi.com

The N'-nor-D-modification could influence the anti-proliferative activity of the compound by altering its cellular uptake, subcellular distribution, or interaction with molecular targets involved in cell cycle regulation and apoptosis. While specific data on the anti-proliferative effects of N'-nor-D-tetrandrine is lacking, the general principles of SAR in this class of compounds suggest that its activity profile would be distinct from that of tetrandrine.

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

In the absence of extensive empirical data for N'-nor-D-tetrandrine, computational chemistry and molecular modeling can provide valuable insights into its structure-activity relationship. These in silico methods can be used to predict how the N'-nor-D-modification affects the molecule's three-dimensional conformation, electronic properties, and binding interactions with known biological targets.

Molecular docking simulations could be employed to compare the binding modes and affinities of tetrandrine and N'-nor-D-tetrandrine to various protein targets. Such studies could help to hypothesize the potential selectivity of N'-nor-D-tetrandrine and guide future experimental investigations. Furthermore, quantitative structure-activity relationship (QSAR) models, developed based on a series of tetrandrine derivatives, could potentially be used to predict the biological activity of N'-nor-D-tetrandrine.

These computational approaches offer a powerful and resource-efficient means to explore the SAR of N'-nor-D-tetrandrine and to generate testable hypotheses that can accelerate the understanding of its pharmacological potential.

Analytical Methodologies for N nor D Tetrandrine Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N'-nor-D-Tetrandrine, enabling its separation from the parent drug, Tetrandrine (B1684364), and other metabolites. This separation is crucial for accurate quantification and is typically achieved by leveraging subtle differences in the physicochemical properties of the compounds, such as polarity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Tetrandrine and its metabolites. Method development for N'-nor-D-Tetrandrine often involves adapting established methods for Tetrandrine. A reversed-phase HPLC system is commonly employed, utilizing a C18 column to separate compounds based on their hydrophobicity.

The development of a robust HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature. A typical mobile phase might consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve adequate separation of Tetrandrine from its more polar demethylated metabolite, N'-nor-D-Tetrandrine. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the analytes, often around 280 nm. nih.gov

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Tetrandrine and its Metabolites

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 6.5) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace amounts of N'-nor-D-Tetrandrine in biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. pmda.go.jp Ultra-High-Performance Liquid Chromatography (UPLC) is often used in conjunction with MS/MS to achieve faster analysis times and better resolution. nih.govnih.gov

Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. nih.gov The chromatographic separation is similar to HPLC methods, often using a C18 or other suitable reversed-phase column. nih.gov

The mass spectrometer is usually a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the molecular ion of N'-nor-D-Tetrandrine) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of specificity. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Tetrandrine and its metabolites. researchgate.net

Table 2: Representative LC-MS/MS Parameters for N'-nor-D-Tetrandrine Analysis

| Parameter | Condition |

|---|---|

| LC System | UPLC |

| Column | C18 or equivalent, sub 2 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS System | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for N'-nor-D-Tetrandrine (e.g., 609.3) |

| Product Ion (m/z) | Specific fragment ion |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS for compounds like N'-nor-D-Tetrandrine due to their low volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization. Derivatization is a chemical modification to increase the volatility and thermal stability of the analyte.

The use of GC-MS for the analysis of alkaloids has been reported in broader metabolomic studies of plants containing Tetrandrine. mdpi.com For N'-nor-D-Tetrandrine, a silylation agent could be used to derivatize the hydroxyl and secondary amine groups. The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides detection and structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern. While powerful, the extra step of derivatization can introduce variability and complexity to the analysis.

Spectroscopic Techniques for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of metabolites and for providing orthogonal quantification data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of N'-nor-D-Tetrandrine. hyphadiscovery.com While LC-MS/MS can suggest a structure based on mass, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov

For structural elucidation, a suite of NMR experiments is typically performed, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. The ¹H NMR spectrum will show characteristic signals for the aromatic and methoxy (B1213986) protons. The key indicator for the N'-nor structure would be the absence of one of the N-methyl signals that is present in the spectrum of Tetrandrine. Two-dimensional NMR experiments help to piece together the structure by showing correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are vital for confirming the position of the demethylation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. nih.govfrontiersin.org

For N'-nor-D-Tetrandrine, HRMS can confirm the molecular formula by providing a precise mass for the molecular ion. This helps to differentiate it from other potential metabolites that may have the same nominal mass but a different elemental composition. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. nih.gov The fragmentation pattern obtained from HRMS/MS experiments can further aid in structural elucidation by providing information about the different substructures within the molecule. researchgate.net

Bioanalytical Method Development for Biological Matrices (e.g., plasma, tissue extracts)

The development of robust bioanalytical methods for the quantification of N'-nor-D-tetrandrine in biological matrices such as plasma and tissue extracts is a critical step in preclinical and clinical research. While specific literature detailing methods exclusively for N'-nor-D-tetrandrine is not abundant, the methodologies developed for its parent compound, tetrandrine, and other major metabolites provide a strong and directly applicable framework. These methods are typically validated to ensure accuracy, precision, selectivity, and stability.

The general workflow for the bioanalysis of tetrandrine and its metabolites, including by extension N'-nor-D-tetrandrine, involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial and crucial step in the bioanalytical process is the extraction of the analyte from the complex biological matrix. This process aims to remove interfering endogenous substances like proteins and phospholipids (B1166683) that can suppress the ionization of the target analyte in the mass spectrometer. For tetrandrine and its metabolites, two primary extraction techniques are commonly reported:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample. nih.govresearchgate.net This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. A common solvent system used for tetrandrine extraction is a mixture of n-hexane and dichloromethane. nih.gov This technique is effective at removing a wider range of interferences compared to PPT.

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte from other metabolites and endogenous components before detection. nih.govbohrium.com This separation is essential to prevent isobaric interferences (from compounds with the same mass) and to ensure accurate quantification.

The separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov The mobile phase usually consists of a mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple components within a reasonable run time. bohrium.com

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. nih.govnih.gov The analysis is typically performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govbohrium.com In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺, of the analyte), which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion, creating a highly specific transition that is characteristic of the analyte.

For tetrandrine and its metabolites, electrospray ionization (ESI) in the positive ion mode is commonly used. nih.gov The specific precursor-to-product ion transitions are determined during method development by infusing a standard solution of the analyte into the mass spectrometer. While the exact transition for N'-nor-D-tetrandrine would need to be empirically determined, it would be based on its specific molecular weight and fragmentation pattern.

The following tables summarize typical parameters used in LC-MS/MS methods for the analysis of tetrandrine and its metabolites, which would be adapted for N'-nor-D-tetrandrine.

Table 1: Representative Sample Preparation Parameters

| Parameter | Method 1 | Method 2 |

| Matrix | Human Blood | Rat Plasma |

| Technique | Protein Precipitation | Liquid-Liquid Extraction |

| Reagent | Acetonitrile | n-hexane-dichlormethane (65:35, v/v) |

| Internal Standard | Not Specified | Brodimoprim |

| Reference | nih.gov | nih.gov |

Table 2: Representative Chromatographic Conditions

| Parameter | Method 1 | Method 2 |

| LC System | UPLC | HPLC |

| Column | Restek Ultra BiPh (100x2.1mm, 5µm) | Dikma C18 |

| Mobile Phase A | 0.1% Formic Acid in Water | 20mM Ammonium Formate with 0.3% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (20:30, v/v) |

| Flow Rate | Not Specified | Not Specified |

| Mode | Gradient | Isocratic |

| Reference | nih.gov | nih.gov |

Table 3: Representative Mass Spectrometric Parameters for Tetrandrine

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 623.0 |

| Product Ion (m/z) | 381.0 |

| Reference | nih.gov |

The development and validation of such bioanalytical methods are governed by stringent guidelines from regulatory agencies to ensure the reliability of the data generated in pharmacokinetic and metabolic studies.

Research Gaps and Future Academic Directions for N nor D Tetrandrine

Unexplored Molecular Targets and Signaling Networks

The molecular interactions of Tetrandrine (B1684364) have been a focal point of many studies, with research identifying targets like the lysosomal integral membrane protein-2 (LIMP-2) and its role in modulating calcium signaling. nih.gov Furthermore, its influence on pathways including the NF-kappa B and various kinase cascades has been established. nih.govnih.govnih.gov

In stark contrast, the molecular targets and signaling networks specifically modulated by N'-nor-D-Tetrandrine are virtually uncharted territory. The structural alteration from Tetrandrine, specifically the demethylation at the N' position, could significantly alter its binding affinity and selectivity for various receptors, ion channels, and enzymes. Future research should prioritize the identification of the direct molecular binding partners of N'-nor-D-Tetrandrine. Techniques such as affinity chromatography-mass spectrometry and computational docking studies could be employed to screen for and validate these targets.

Furthermore, comprehensive studies are required to understand how N'-nor-D-Tetrandrine influences key cellular signaling pathways. It is crucial to investigate whether this metabolite retains, enhances, or diminishes the known effects of its parent compound on pathways implicated in cancer, inflammation, and fibrosis. For instance, does N'-nor-D-Tetrandrine still inhibit the Wnt/β-catenin pathway, or does it perhaps engage with entirely different signaling cascades? Transcriptomic and proteomic analyses of cells treated with N'-nor-D-Tetrandrine would provide a broad overview of its impact on cellular signaling and gene expression, paving the way for more targeted mechanistic studies.

Investigation of Inter-Species Metabolic Differences and Implications for Preclinical Models

The metabolism of Tetrandrine to its various metabolites, including the formation of N'-demethylated derivatives, is a critical aspect of its pharmacokinetics. Studies have indicated that cytochrome P450 enzymes are involved in the metabolic transformation of Tetrandrine. nih.gov However, detailed information on the specific enzymes responsible for the generation of N'-nor-D-Tetrandrine and the quantitative differences in its formation across various species is lacking.

Future research must focus on elucidating the inter-species metabolic differences of Tetrandrine, with a specific emphasis on the production of N'-nor-D-Tetrandrine. Comparative in vitro studies using liver microsomes from different species (e.g., human, rat, mouse, dog) would be invaluable in identifying the primary CYP isoforms involved and any species-specific variations in metabolic pathways. Such data is fundamental for the rational selection of appropriate animal models for preclinical studies. A study has shown that 30 metabolites of tetrandrine were identified in rats, but the specific identity and activity of each are not fully detailed. rawdatalibrary.net

Understanding these metabolic differences is crucial for the accurate interpretation of preclinical data and its extrapolation to humans. For instance, if a particular animal model produces significantly more or less N'-nor-D-Tetrandrine than humans, the observed pharmacological and toxicological outcomes in that model may not be representative of the human response. Physiologically based pharmacokinetic (PBPK) modeling could be a powerful tool to integrate these metabolic data and predict the disposition of N'-nor-D-Tetrandrine in different species, thereby guiding the design of more informative preclinical trials. nih.gov

Exploration of N'-nor-D-Tetrandrine's Role in Specific Disease Models Beyond Current Research

The therapeutic potential of Tetrandrine has been explored in a multitude of disease models, including cancer, cardiovascular diseases, and inflammatory conditions. nih.govmdpi.comnih.gov However, the specific contribution of its metabolite, N'-nor-D-Tetrandrine, to these effects remains an open question. It is plausible that N'-nor-D-Tetrandrine possesses its own unique pharmacological profile, which could be more potent, less toxic, or have a different spectrum of activity compared to the parent compound.

A critical future direction is the evaluation of pure N'-nor-D-Tetrandrine in a diverse range of disease models. This would allow for a direct assessment of its therapeutic efficacy and mechanism of action, independent of the effects of Tetrandrine. For example, while Tetrandrine has shown anti-tumor effects, it would be pertinent to investigate if N'-nor-D-Tetrandrine exhibits superior activity against specific cancer cell lines or in in vivo tumor models. nih.gov One study did identify N(2')-nor-d-tetrandrine as a metabolite following microbial transformation of d-tetrandrine, highlighting the potential for targeted production and subsequent investigation. researchgate.net

Furthermore, the exploration of N'-nor-D-Tetrandrine should not be limited to the diseases for which Tetrandrine has been studied. Given its unique chemical structure, it may interact with novel biological targets and thus have potential applications in other therapeutic areas. High-throughput screening of N'-nor-D-Tetrandrine against a broad panel of biological assays could uncover unexpected therapeutic opportunities.

Development of Novel Synthetic Routes and Analogues for Enhanced Mechanistic Probing

The synthesis of Tetrandrine derivatives and analogues has been an active area of research, with the goal of improving its pharmacological properties, such as solubility, bioavailability, and efficacy, while reducing toxicity. nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.nettsijournals.com These efforts have largely focused on modifications of the Tetrandrine scaffold.

A significant gap exists in the development of synthetic routes specifically for N'-nor-D-Tetrandrine and its analogues. Establishing an efficient and scalable synthesis of N'-nor-D-Tetrandrine is a prerequisite for its detailed pharmacological characterization. This would enable the production of sufficient quantities of the pure compound for in vitro and in vivo studies.

Moreover, the development of a synthetic library of N'-nor-D-Tetrandrine analogues would be a powerful tool for probing its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. This knowledge can then be used to design and synthesize second-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. These novel chemical entities could serve as valuable pharmacological tools to investigate the function of its molecular targets and as potential leads for drug development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing N'-nor-D-tetrandrine in complex biological matrices?

- Methodological Answer : Use 2D NMR spectroscopy (e.g., ¹H-¹³C HSQC, TOCSY) combined with high-resolution mass spectrometry (HRMS) for structural elucidation. For NMR, optimize experimental parameters (e.g., pulse sequences, relaxation delays) to resolve overlapping signals in metabolomic datasets . Cross-reference spectral data with metabolomics databases like HMDB or RefMet to confirm assignments . For trace metabolites, employ isotopic labeling (e.g., ¹³C) to track biotransformation pathways .

Q. How can researchers validate the presence of N'-nor-D-tetrandrine in plant or mammalian systems?

- Methodological Answer : Combine LC-MS/MS with stable isotope dilution assays (SIDA) for quantitative analysis. Validate using in vitro CYP enzyme assays (e.g., CYP3A4) to confirm metabolic pathways, as Tetrandrine is known to undergo CYP3A-mediated biotransformation . Include negative controls (e.g., enzyme inhibitors like ketoconazole) to rule out nonspecific degradation .

Q. What are the primary challenges in isolating N'-nor-D-tetrandrine from biological samples?

- Methodological Answer : Use orthogonal separation techniques:

- Liquid-liquid extraction (LLE) with solvents like ethyl acetate to remove lipids.

- Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) to retain polar metabolites.

- Preparative HPLC with chiral columns to resolve stereoisomers, as bisbenzylisoquinoline alkaloids often exhibit complex stereochemistry .

Advanced Research Questions

Q. How can contradictory data on N'-nor-D-tetrandrine’s bioactivity (e.g., pro-apoptotic vs. cytoprotective effects) be resolved?

- Methodological Answer :

- Dose-response studies : Test metabolite concentrations spanning 3–4 orders of magnitude to identify biphasic effects .

- Context-specific assays : Evaluate bioactivity under varying redox conditions (e.g., hypoxia vs. normoxia) using Seahorse metabolic analyzers, as ROS modulation by Tetrandrine derivatives is pathway-dependent .

- Multi-omics integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify upstream regulators (e.g., PI3K/Akt, NF-κB) that may explain contradictory outcomes .

Q. What experimental designs are optimal for studying N'-nor-D-tetrandrine’s interaction with epigenetic targets?

- Methodological Answer :

- Chromatin immunoprecipitation (ChIP-seq) : Profile histone modifications (e.g., H3K27ac) in cell lines treated with N'-nor-D-tetrandrine to map epigenetic changes.

- Molecular docking : Use tools like AutoDock Vina to predict binding affinities for chromatin remodelers (e.g., HDACs, DNMTs), guided by structural data from crystallography databases (PDB) .

- CRISPR-Cas9 screens : Knock out candidate epigenetic regulators to validate functional interactions .

Q. How should researchers address gaps in toxicity profiles of N'-nor-D-tetrandrine, particularly organ-specific effects?

- Methodological Answer :

- Organ-on-chip models : Use microphysiological systems (e.g., liver-chip, lung-chip) to simulate tissue-specific toxicity. Monitor biomarkers like ALT (liver) or KL-6 (lung) .

- Single-cell RNA sequencing (scRNA-seq) : Identify cell subtypes vulnerable to metabolite-induced stress (e.g., renal proximal tubules) .

- Longitudinal metabolomics : Track metabolite accumulation in organs over time using imaging mass spectrometry (IMS) .

Q. What strategies improve reproducibility in NMR-based metabolomic studies of N'-nor-D-tetrandrine?

- Methodological Answer :

- Standardized protocols : Adopt Metabolomics Standards Initiative (MSI) guidelines for sample preparation, data acquisition, and reporting .

- Reference materials : Use internal standards (e.g., DSS for NMR, isotopically labeled analogs for MS) to normalize batch effects .

- Data sharing : Deposit raw spectra and metadata in repositories like NMDR to enable cross-study validation .

Methodological Resources

- NMR spectral libraries : HMDB’s 2D NMR search tool for metabolite identification .

- Toxicity assays : SD rat models for nephrotoxicity screening, with histopathology endpoints (e.g., glomerular fibrosis) .

- Data analysis : Use R packages (e.g., MetaboAnalystR) for pathway enrichment analysis of metabolomics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.